Rheinanthrone Induces Histamine Release from Rat Colon, Unlike Inactive Prodrug Sennosides
In both in vitro and in vivo rat colon perfusion models, rheinanthrone (0.1-10 μg/mL) significantly increased histamine release into the perfusate. In contrast, the parent prodrugs, sennosides A and B (1-10 μg/mL), failed to induce any histamine release, confirming their inactivity in this direct tissue model [1]. Rhein, the immediate precursor, also stimulated histamine release, but the effect of rheinanthrone was qualitatively described as 'much more' potent. This demonstrates that rheinanthrone is the sole active principle for this specific mechanistic pathway and cannot be functionally replaced by sennosides in isolated tissue experiments.
| Evidence Dimension | Histamine release stimulation |
|---|---|
| Target Compound Data | Significant increase in histamine release |
| Comparator Or Baseline | Sennosides A or B: No effect |
| Quantified Difference | Active vs. Inactive |
| Conditions | Rat colon perfused intraluminally in vitro and in vivo, at 0.1-10 μg/mL for rheinanthrone and 1-10 μg/mL for sennosides |
Why This Matters
This data confirms that for ex vivo or in vitro mechanistic studies of senna's laxative action, sennosides are unsuitable due to their inactivity; rheinanthrone is the essential, biologically active compound.
- [1] Autore, G., et al. (1990). Perfusion of rat colon with sennosides, rhein and rheinanthrone. Concentration-related histamine release. European Journal of Pharmacology, 191(1), 97-99. View Source
